molecular formula C19H15FN4 B5267411 3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

Cat. No.: B5267411
M. Wt: 318.3 g/mol
InChI Key: JEXDGCMXOLLGDA-UHFFFAOYSA-N
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Description

3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole intermediate. This intermediate is further reacted with 2-aminopyridine under acidic conditions to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases by binding to their ATP-binding sites, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4/c1-2-16-18(13-5-7-15(20)8-6-13)19-22-11-9-17(24(19)23-16)14-4-3-10-21-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXDGCMXOLLGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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